Studies suggest that aniline phosphinate can act as an inhibitor for specific enzymes, particularly those involved in cellular processes like signal transduction and metabolism. This property makes it a valuable tool for researchers investigating various diseases and conditions associated with abnormal enzyme activity. For example, research suggests its potential application in the development of new treatments for cancer and neurodegenerative diseases [].
Aniline phosphinate possesses unique properties that make it a potential candidate for various material science applications. Its fire retardant properties are being explored for the development of flame-resistant materials for textiles and building materials. Additionally, its ability to form complexes with other molecules makes it potentially useful in the design of new catalysts and sensors.
Research is investigating the potential of aniline phosphinate as a fungicide for controlling fungal diseases in plants. Studies suggest that it exhibits antifungal activity against various plant pathogens, offering a potential alternative to traditional fungicides.
Aniline phosphinate is also being explored for its potential applications in other areas, including:
Aniline phosphinate is a chemical compound derived from aniline, an aromatic amine, and phosphinic acid. Its general structure can be represented as RNH2-P(=O)(OH)R', where R is the aniline moiety and R' represents the alkyl or aryl group attached to the phosphorus atom. Aniline phosphinate is characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amine group, which imparts unique chemical properties. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science.
Currently, there's no documented research on the mechanism of action of aniline phosphinate in biological systems.
Safety Precaution: Until more information becomes available, it's advisable to handle aniline phosphinate with proper laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood.
Overall, while aniline phosphinate has an interesting chemical structure, its research and applications haven't been extensively documented. Further studies are needed to understand its properties, potential uses, and any associated safety concerns.
Aniline phosphinate and its derivatives have shown potential biological activity, particularly as antimicrobial agents and in anticancer research. Some studies suggest that these compounds may inhibit certain enzymes or cellular processes, making them candidates for drug development. Their ability to interact with biological systems is attributed to their structural similarity to naturally occurring phosphonates and phosphinates, which are known for their bioactivity .
Several synthesis methods for aniline phosphinate have been reported:
Aniline phosphinate has several applications:
Interaction studies involving aniline phosphinate focus on its reactivity with biological molecules and other chemical species:
Aniline phosphinate shares structural similarities with various other compounds, including:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Phosphoric Acid | Triester | Contains three alkoxy groups; more reactive |
| Phosphonic Acid | Monoester | Exhibits strong acidity; widely used as herbicides |
| Diphenyl Phosphinate | Aryl Phosphinate | Contains two phenyl groups; used in polymerization |
| Aminophosphonic Acids | Amino Acid Derivative | Exhibits biological activity; potential drug candidates |
Aniline phosphinate is unique due to its combination of aromatic amine characteristics with phosphorus chemistry, allowing it to serve diverse roles in both synthetic and biological contexts.
The reductive phosphonation of polyaniline precursors represents a groundbreaking approach for synthesizing aniline phosphinate derivatives through direct modification of polymer main chains [1]. This methodology exploits the electrophilic nature of fully oxidized polyaniline forms to enable carbon-phosphorus bond formation under mild conditions.
The synthetic protocol involves the initial oxidation of polyaniline emeraldine base using ammonium persulfate in N-methylpyrrolidone to generate pernigraniline, a fully oxidized form that exhibits enhanced electrophilicity [1]. The subsequent addition of triethyl phosphite in the presence of water facilitates nucleophilic 1,4-addition reactions at quinoid moieties, resulting in phosphonate incorporation into the polymer backbone [1].
The reaction mechanism proceeds through nucleophilic addition of triethyl phosphite to the electrophilic quinoid units of pernigraniline [1]. The phosphonation occurs via 1,4-addition accompanied by reduction of the quinoid moiety, as confirmed by ultraviolet-visible-near infrared absorption spectroscopy monitoring [1]. Phosphorus-31 nuclear magnetic resonance analysis reveals chemical shifts in the range of 17.3-20.3 parts per million, characteristic of arylphosphonates [1].
Temperature optimization studies demonstrate significant enhancement in phosphonation efficiency when reactions are conducted at 60 degrees Celsius compared to room temperature conditions [1]. The formal substitution ratio of phosphonate groups increases from 33% to 52% under optimized thermal conditions [1]. Sequential phosphonation procedures enable further enhancement, achieving substitution ratios up to 73% through repeated oxidation and phosphonation cycles [1].
| Parameter | Room Temperature | 60°C Optimized |
|---|---|---|
| Substitution Ratio (%) | 33 | 52 |
| Reaction Yield (%) | 84 | 77 |
| Phosphorus Chemical Shift (ppm) | 17.3-20.3 | 17.3-20.3 |
The molecular weight characterization of resulting phosphonic acid-substituted polyanilines reveals weight-average molecular weights of approximately 2.0 × 10³ with polydispersity indices of 2.7 [2]. Thermogravimetric analysis indicates onset decomposition temperatures of 358 degrees Celsius for the most thermally stable derivatives [3].
The conversion of diethyl phosphonate groups to phosphonic acid functionalities requires treatment with trimethylsilyl bromide in anhydrous acetonitrile at 90 degrees Celsius [1]. This deprotection strategy proceeds with yields of 71% for derivatives with 52% phosphorus incorporation and 57% for those with 73% incorporation [1]. The complete hydrolysis is confirmed by the disappearance of ethyl group signals in proton nuclear magnetic resonance spectra [1].
Palladium-catalyzed methodologies provide alternative synthetic pathways for aniline phosphinate derivatives through cross-coupling approaches involving organophosphorus reagents and aniline precursors [4]. These reactions offer enhanced selectivity and functional group tolerance compared to traditional phosphorylation methods.
The palladium-catalyzed coupling of brominated aniline derivatives with diethyl phosphite proceeds efficiently using tetrakis(triphenylphosphine)palladium(0) as catalyst and cesium carbonate as base [2]. This methodology enables regioselective phosphorus incorporation at predefined positions on the aromatic ring. The reaction conditions involve heating in dimethylformamide under inert atmosphere, achieving phosphorus incorporation ratios of 61% relative to aniline units [2].
The phosphonylation mechanism involves oxidative addition of the aryl bromide to palladium(0), followed by coordination and insertion of the phosphite nucleophile [2]. Subsequent reductive elimination releases the phosphonated product while regenerating the palladium catalyst. Residual bromine content remains minimal at approximately 2% relative to aniline units, indicating efficient halogen displacement [2].
Recent developments in palladium-catalyzed aerobic oxidative cross-coupling enable direct aniline-aniline coupling reactions using oxygen as terminal oxidant [4]. This environmentally benign approach eliminates the requirement for stoichiometric oxidants while maintaining high selectivity for nonsymmetrical aminobiphenyl products [4]. Anilines bearing pyrrolidino substituents undergo preferential oxidation under mild aerobic conditions, facilitating selective cross-coupling with other aniline derivatives [4].
Heterogeneous palladium catalysts demonstrate remarkable efficiency in dehydrogenative cross-coupling reactions involving anilines and structurally diverse aromatic compounds [4]. The catalyst system tolerates various functional groups including electron-donating and electron-withdrawing substituents, enabling broad substrate scope for phosphinate derivative synthesis [4].
| Substrate Type | Conversion (%) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|
| Electron-rich anilines | 92 | 89 | 4 |
| Electron-poor anilines | 85 | 86 | 6 |
| Sterically hindered anilines | 78 | 82 | 8 |
Hypophosphite salts represent environmentally benign phosphorus sources for aniline phosphinate synthesis, offering advantages over traditional phosphorus trichloride-based methodologies [5]. These stable, water-soluble reagents enable efficient phosphorus incorporation under mild reaction conditions while generating minimal toxic waste.
Sodium hypophosphite serves as an effective phosphorus source for diarylphosphinate synthesis through palladium-catalyzed direct diarylation reactions [5]. This methodology employs stable, readily available sodium hypophosphite as a green alternative to moisture-sensitive phosphorus oxychloride reagents [5]. The reaction proceeds through initial coordination of hypophosphite to palladium, followed by oxidative addition of aryl halides and subsequent reductive elimination to form carbon-phosphorus bonds [5].
The synthesis of hypophosphite salts from white phosphorus involves disproportionation reactions in alkaline media [6] [7]. White phosphorus reacts with calcium hydroxide in aqueous solution to generate calcium hypophosphite according to the stoichiometric equation: P₄ + 4Ca(OH)₂ + 8H₂O → 4Ca(H₂PO₂)₂ + 4H₂ [6]. Subsequent treatment with sulfuric acid yields hypophosphorous acid through metathesis: Ca(H₂PO₂)₂ + H₂SO₄ → 2H₃PO₂ + CaSO₄ [6].
Phase transfer catalysis enhances the efficiency of hypophosphite-mediated phosphinylation reactions [8]. Quaternary ammonium salts and phosphonium salts serve as effective catalysts, facilitating phosphorus incorporation under heterogeneous conditions [8]. The catalyst system enables selective formation of hypophosphite salts with molar ratios exceeding 1.5 relative to phosphite byproducts [8].
| Catalyst Type | Molar Ratio (Hypophosphite:Phosphite) | Reaction Temperature (°C) | Yield (%) |
|---|---|---|---|
| Quaternary ammonium | 2.0 | 120 | 85 |
| Phosphonium salt | 1.7 | 100 | 78 |
| No catalyst | 1.2 | 140 | 62 |
Electrochemical reduction of white phosphorus provides an alternative route to hypophosphite salts under controlled conditions [6]. The electrolysis process involves suspension of white phosphorus in water-ethanol mixtures at 50 degrees Celsius, followed by addition of hydrochloric acid and application of direct current [6]. This methodology offers improved safety compared to traditional alkali-mediated disproportionation reactions [6].
Solvent selection profoundly influences the efficiency, selectivity, and mechanistic pathways of aniline phosphinate synthesis reactions [9] [10]. Systematic optimization of reaction media enables enhanced product yields, reduced reaction times, and improved environmental sustainability of synthetic protocols.
Microwave irradiation enables direct esterification of phosphinic acids with alcohols under solvent-free conditions, overcoming the thermal barriers associated with conventional heating [9] [10]. This methodology demonstrates superior atomic efficiency compared to traditional phosphinic chloride-based approaches while eliminating halogenated waste streams [9]. The higher enthalpy of activation required for direct esterification is overcome through microwave activation, enabling reactions that do not proceed under conventional thermal conditions [10].
Ionic liquids enhance the efficiency of microwave-assisted phosphinate synthesis through dual catalytic and microwave-absorbing functions [11] [10]. 1-Butyl-3-methylimidazolium hexafluorophosphate demonstrates particular effectiveness in promoting aminolysis and alcoholysis reactions of phosphinic derivatives [11]. The ionic liquid catalyst enables conversion of alkyl diphenylphosphinates to corresponding phosphinic amides with yields exceeding 80% under microwave conditions [11].
The mechanism involves nucleophilic substitution at the phosphorus center, where the ionic liquid facilitates departure of the leaving group while stabilizing charged intermediates [11]. Reversed transformations involving alcoholysis of phosphinic amides proceed under more forcing conditions, requiring elevated temperatures of 180-200 degrees Celsius [11].
| Solvent System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Dimethylformamide | 120 | 6 | 75 | 82 |
| Dimethyl sulfoxide | 100 | 4 | 82 | 85 |
| Ethanol | 80 | 2 | 88 | 89 |
| Ionic liquid | 150 | 1 | 92 | 91 |
Phase transfer catalysis enables efficient alkylating esterification of phosphinic acids using alkyl halides under solvent-free conditions [12]. This methodology employs potassium carbonate as base and phase transfer catalysts to facilitate nucleophilic substitution reactions [12]. While offering environmental advantages through solvent elimination, the approach suffers from moderate atomic efficiency due to halide salt formation [12].
The development of environmentally sustainable phosphinate synthesis protocols emphasizes the elimination of halogenated solvents and reagents [12] [10]. Microwave-assisted methodologies offer reduced energy consumption and shortened reaction times compared to conventional heating approaches [10]. However, scalability limitations of microwave reactors restrict industrial applicability of these methods [9].
Propylphosphonic anhydride-promoted esterification provides an alternative green chemistry approach, enabling mild reaction conditions and high product yields [12]. The methodology requires stoichiometric quantities of the expensive reagent, resulting in reduced atomic efficiency due to byproduct formation [12]. Nevertheless, the approach offers superior safety profiles compared to phosphinic chloride-based methods [12].
Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the most powerful and unambiguous analytical tool for characterizing phosphorus-containing compounds [1] [2]. The technique exploits the favorable nuclear properties of $$^{31}$$P, which possesses 100% natural abundance, a nuclear spin of 1/2, and a high gyromagnetic ratio of 40.5% relative to $$^{1}$$H, making it one of the most readily observable nuclei by nuclear magnetic resonance spectroscopy [1].
For aniline phosphinate, the $$^{31}$$P nuclear magnetic resonance chemical shift provides critical information about the phosphorus coordination environment. The chemical shift range for phosphorus compounds extends from approximately +250 to -250 parts per million, significantly broader than typical $$^{1}$$H nuclear magnetic resonance ranges [1]. This extensive range allows for precise differentiation between various phosphorus oxidation states and coordination modes.
Research demonstrates that phosphorus chemical shifts are primarily determined by paramagnetic shielding tensor effects rather than diamagnetic shielding [1]. In phosphinate compounds, where phosphorus exists in the +3 oxidation state with coordination to oxygen and carbon atoms, characteristic chemical shift values typically appear in the +50 to +150 parts per million region [3] [4].
The coordination environment of phosphorus in aniline phosphinate significantly influences the observed $$^{31}$$P nuclear magnetic resonance parameters. Studies on related phosphinine compounds show that amino substitution dramatically affects phosphorus chemical shifts through strong π-donating interactions [3] [4]. For 2-dimethylamino-phosphinine derivatives, chemical shifts appear at approximately 126.5 parts per million, indicating substantial interaction between the amino group and the phosphorus heterocycle [4].
| Compound Type | $$^{31}$$P Chemical Shift (ppm) | Coordination Environment |
|---|---|---|
| Parent phosphinine | 206.6 | No amino substitution |
| 2-amino-phosphinine | 126.5 | Strong π-donation from amino group |
| Phosphinate esters | +50 to +150 | P(III) with P-O and P-C bonds |
The coordination chemical shift (Δcoord) provides valuable information about metal-ligand interactions when aniline phosphinate acts as a ligand. Negative coordination shifts typically indicate π-backbonding contributions, while positive shifts suggest σ-donation predominance [5].
Solvent effects significantly influence $$^{31}$$P nuclear magnetic resonance chemical shifts for aniline phosphinate. Theoretical calculations demonstrate that accurate chemical shift predictions require consideration of both explicit solvent molecules and continuum solvation models [6]. For phosphorus compounds in solution, Boltzmann averaging over accessible conformations becomes necessary for reliable predictions [6].
Temperature-dependent studies reveal that phosphinate compounds may undergo dynamic exchange processes that affect spectral appearance. Variable temperature nuclear magnetic resonance experiments help identify such processes and provide thermodynamic parameters for conformational interconversion.
The $$^{31}$$P nucleus couples with neighboring magnetic nuclei, providing structural information through coupling constant analysis. Phosphorus-hydrogen coupling constants typically range from several hundred to over 1000 hertz, following similar principles to $$^{1}$$H and $$^{13}$$C nuclear magnetic resonance but with generally larger magnitudes [7].
For aniline phosphinate, key coupling interactions include:
These coupling patterns serve as fingerprints for structural identification and confirmation of molecular connectivity.
Infrared spectroscopy provides essential information about functional groups present in aniline phosphinate through characteristic vibrational frequencies [8] [9]. The technique identifies molecular vibrations corresponding to bond stretching, bending, and deformation modes, serving as a molecular fingerprint for compound identification [10].
The aniline moiety in aniline phosphinate exhibits characteristic aromatic vibrations that appear at well-defined frequencies. Aromatic carbon-hydrogen stretching vibrations occur in the 3100-3050 wavenumbers region with strong intensity [11] [12]. The aromatic carbon-carbon stretching vibrations appear between 1600-1475 wavenumbers with weak to medium intensity [11].
Studies on aniline and its derivatives reveal that substitution patterns significantly affect vibrational frequencies [13] [14]. For aniline, specific vibrational modes include:
The amino group in aniline phosphinate displays distinctive infrared spectroscopic features that facilitate identification. Primary amine groups exhibit characteristic nitrogen-hydrogen stretching vibrations in the 3550-3060 wavenumbers region with medium to strong intensity [11]. These vibrations often appear as doublets due to symmetric and antisymmetric stretching modes.
Research on aniline derivatives demonstrates that the amino group vibrational frequencies are sensitive to hydrogen bonding and electronic environment changes [13] [14]. Matrix isolation studies show that aniline amino group vibrations broaden significantly compared to other molecular vibrations, indicating specific interactions with the matrix environment [15].
The phosphinate functional group contributes several characteristic infrared bands that provide structural information about phosphorus coordination and bonding. Phosphorus-oxygen stretching vibrations represent the most diagnostic features for phosphinate identification.
For phosphorus-oxygen bonds in phosphinate compounds, characteristic frequencies include:
Studies on phosphorus compounds reveal that the exact frequencies depend on the coordination environment and substituent effects [17] [18]. For phosphinates containing P=O bonds, the stretching frequency typically appears around 1200 wavenumbers, while P-O single bonds appear at lower frequencies [20].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3100-3050 | Strong | =C-H stretching |
| N-H stretch (primary) | 3550-3060 | Medium-Strong | N-H stretching |
| P=O stretch | 1200-1300 | Strong | P=O stretching |
| P-O stretch | 1000-1100 | Medium-Strong | P-O stretching |
| Aromatic C=C | 1600-1475 | Weak-Medium | C=C stretching |
Infrared spectroscopy effectively detects hydrogen bonding interactions involving aniline phosphinate. The amino group can participate in both intra- and intermolecular hydrogen bonding, which significantly affects vibrational frequencies [13] [21]. Hydrogen bonding typically causes:
Studies on aniline-water complexes demonstrate substantial frequency shifts upon hydrogen bond formation, with the nitrogen-hydrogen stretching mode shifting by several hundred wavenumbers [21] [22]. Similar effects are expected for aniline phosphinate when participating in hydrogen bonding networks.
Mass spectrometry provides molecular weight determination and structural elucidation through characteristic fragmentation patterns for aniline phosphinate [23] [24]. The technique generates radical cations through electron impact ionization, leading to predictable fragmentation pathways that serve as structural fingerprints [23].
Aniline phosphinate with molecular formula C₆H₈NO₂P exhibits a molecular weight of 157.11 daltons [25] [26]. The molecular ion peak appears at mass-to-charge ratio 157, providing direct molecular weight confirmation. However, phosphorus-containing compounds often show low molecular ion peak intensities due to facile fragmentation processes [27] [28].
The base peak intensity and fragmentation pattern depend on the stability of resulting fragment ions. For aniline-containing compounds, the molecular ion typically appears at mass-to-charge ratio 93, corresponding to the aniline radical cation [29] [30]. This fragment represents a stable aromatic amine radical that frequently serves as the base peak in aniline derivative spectra.
Phosphorus-containing compounds exhibit characteristic fragmentation patterns involving phosphate group elimination [27] [28]. Common fragmentation pathways include:
Research on phosphopeptide fragmentation demonstrates that phosphate group loss depends strongly on charge state and activation conditions [27] [31]. Under collision-induced dissociation conditions, phosphinate compounds typically undergo facile phosphate elimination, resulting in characteristic neutral loss patterns [28].
| Fragment Type | Mass Loss | Fragment Ion m/z | Assignment |
|---|---|---|---|
| Molecular Ion | - | 157 | [M]⁺- |
| Aniline fragment | 64 | 93 | [C₆H₅NH₂]⁺- |
| Phosphate loss | 98 | 59 | [M-H₃PO₄]⁺ |
| HPO₃ loss | 80 | 77 | [M-HPO₃]⁺ |
The aniline portion of aniline phosphinate undergoes characteristic aromatic fragmentation patterns observed in mass spectrometry [32] [30]. Common fragmentation pathways include:
Studies on aniline fragmentation reveal that the amino group significantly influences fragmentation pathways compared to unsubstituted benzene [32]. The electron-donating nature of the amino group stabilizes positive charge, affecting fragment ion stability and abundance.
Different ionization methods provide complementary information about aniline phosphinate structure and fragmentation. Electron impact ionization generates extensive fragmentation suitable for structural elucidation, while softer ionization techniques like electrospray ionization preserve molecular ion information [33] [30].
Ion trap mass spectrometry offers advantages for phosphorus compound analysis through multistage fragmentation experiments [27] [31]. These techniques allow sequential fragmentation steps, providing detailed structural information about complex fragmentation pathways.
X-ray photoelectron spectroscopy serves as a powerful surface-sensitive technique for analyzing aniline phosphinate in doped systems and surface modifications [34] [35]. The technique provides quantitative elemental composition and chemical state information for the outermost 5-10 nanometers of material surfaces [34] [36].
X-ray photoelectron spectroscopy operates based on the photoelectric effect, where X-ray photons eject electrons from core atomic orbitals [34] [37]. The kinetic energy relationship follows:
Ekinetic = Ephoton - E_binding - φ
where Ephoton represents the incident X-ray energy (typically 1486.6 eV for Al Kα radiation), Ebinding is the electron binding energy, and φ is the instrument work function [37].
The technique requires ultra-high vacuum conditions (typically <10⁻⁹ Torr) to prevent electron scattering by residual gas molecules [34] [37]. Modern instruments employ monochromatic X-ray sources and hemispherical electron energy analyzers for optimal energy resolution and sensitivity [36].
X-ray photoelectron spectroscopy provides detailed information about phosphorus oxidation states and coordination environments in aniline phosphinate-doped systems [38] [39]. The P 2p core level binding energies serve as fingerprints for different phosphorus chemical environments.
Research on phosphorus compounds demonstrates characteristic binding energy ranges for various oxidation states [39] [40]:
| Phosphorus Environment | P 2p₃/₂ Binding Energy (eV) | Chemical State |
|---|---|---|
| Elemental phosphorus | 130.0-130.5 | P(0) |
| Phosphinates | 132.0-133.0 | P(III) in P-O-C bonds |
| Phosphonates | 133.0-134.0 | P(V) in P-O bonds |
| Phosphate | 133.5-134.5 | P(V) in PO₄ groups |
For aniline phosphinate in doped systems, the P 2p spectrum typically shows peaks around 132-133 eV, consistent with phosphinate P(III) oxidation state [39] [40]. The exact binding energy depends on the local chemical environment and electronic effects from neighboring atoms.
The nitrogen component in aniline phosphinate exhibits characteristic X-ray photoelectron spectroscopy signatures that provide information about amino group coordination and interactions [41] [42]. The N 1s core level appears around 399-401 eV, with chemical shifts reflecting the electronic environment.
Studies on amino acid derivatives demonstrate that protonation states significantly affect nitrogen binding energies [41]. For aniline derivatives:
X-ray photoelectron spectroscopy excels at quantitative surface composition analysis for aniline phosphinate-doped materials [35] [43]. The technique determines atomic percentages using relative sensitivity factors that account for photoionization cross-sections and instrument transmission functions [43].
Depth profiling capabilities allow investigation of concentration gradients and interfacial regions in doped systems [44] [45]. Ion beam etching combined with X-ray photoelectron spectroscopy analysis provides compositional profiles with nanometer depth resolution.
When aniline phosphinate functions as a dopant in materials systems, X-ray photoelectron spectroscopy reveals electronic structure modifications and charge transfer effects [46] [47]. Doping typically causes:
Research on phosphorus-doped carbon materials demonstrates that X-ray photoelectron spectroscopy effectively distinguishes between different phosphorus incorporation mechanisms [45] [47]. Substitutional doping produces different binding energy signatures compared to surface adsorption or intercalation.